3'-Chloro-4'-fluoro-5'-methylacetophenone
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Overview
Description
3’-Chloro-4’-fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of a substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3’-Chloro-4’-fluoro-5’-methylacetophenone may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, methylation, and acylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
3’-Chloro-4’-fluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-5’-methylacetophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group plays a crucial role in forming hydrogen bonds and other interactions with biological macromolecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-4’-methoxyacetophenone
- 3’-Chloro-4’-fluoroacetophenone
- 4’-Chloro-3’-methylacetophenone
Uniqueness
3’-Chloro-4’-fluoro-5’-methylacetophenone is unique due to the combination of chloro, fluoro, and methyl substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3 |
InChI Key |
ARQAPIAILQTLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)C(=O)C |
Origin of Product |
United States |
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